1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Description
Contextual Significance of Dihalogenated Xylene Derivatives in Contemporary Chemical Research
Dihalogenated xylene derivatives are a class of organic compounds that have garnered significant attention in modern chemical research. These molecules are characterized by a benzene (B151609) ring substituted with two methyl groups (making it a xylene) and two halogen atoms. Their importance stems from their utility as versatile building blocks in the synthesis of more complex molecules. wikipedia.orgnih.gov The halogen atoms, typically bromine or chlorine, are good leaving groups, making these sites reactive for the formation of new chemical bonds.
The specific positioning of the halogen and methyl groups on the benzene ring gives rise to different isomers (ortho, meta, and para), each with unique reactivity and applications. wikipedia.org For instance, p-xylene (B151628) is a major precursor in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic used in bottles and clothing. wikipedia.org o-Xylene is a key component in the synthesis of phthalic anhydride, which is used in the production of plasticizers. wikipedia.org
In the realm of advanced materials and organic synthesis, dihalogenated xylenes (B1142099) are crucial starting materials. They are employed in the construction of macrocycles, polymers, and various heterocyclic frameworks. Their ability to undergo a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, makes them indispensable tools for chemists. biosynth.commdpi.com The reactivity of these compounds can be finely tuned by the nature of the halogen and the other substituents on the aromatic ring. researchgate.netresearchgate.net
Rationale for Research Focus on 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Among the various dihalogenated xylene derivatives, this compound has emerged as a compound of particular interest for several reasons. Its structure, featuring two bromomethyl groups on adjacent carbons of a dimethyl-substituted benzene ring, provides a unique platform for the synthesis of complex architectures. The two bromomethyl groups are highly reactive and can participate in a range of chemical reactions, making this compound a valuable precursor in organic synthesis.
The presence of the two adjacent bromomethyl groups allows for the construction of cyclic structures, such as cyclophanes, which are molecules with interesting photophysical and electronic properties. nih.gov Furthermore, this compound serves as a building block for the synthesis of ligands used in coordination chemistry and catalysis. The specific arrangement of the substituents on the benzene ring can influence the properties of the resulting metal complexes. researchgate.net
Research into this compound is also driven by its potential applications in materials science. The incorporation of this unit into polymers or other materials can impart specific properties, such as thermal stability or altered electronic behavior. The synthesis of this compound can be achieved through the bromination of 1,2,4,5-tetramethylbenzene (B166113) or through other synthetic routes involving dimethyl aromatic hydrocarbons. google.com
Scope and Organization of the Academic Review
This academic review aims to provide a comprehensive overview of the chemical compound this compound. The review will be structured to cover the fundamental aspects of this compound, including its synthesis, chemical properties, and its diverse applications in organic synthesis and materials science.
The subsequent sections of this review will delve into the detailed synthetic methodologies for preparing this compound, highlighting various approaches and their respective advantages. A thorough discussion of its reactivity will follow, exploring the types of chemical transformations it can undergo. Finally, the review will showcase the utility of this compound as a key building block in the synthesis of a wide array of functional molecules and materials, supported by relevant research findings.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Br₂ | chemsrc.com |
| Molecular Weight | 292.01 g/mol | cymitquimica.com |
| CAS Number | 60070-06-6 | chemsrc.comcymitquimica.com |
| Purity | 98% | chemsrc.comcymitquimica.com |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Storage | 2-8°C | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(bromomethyl)-4,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBJXTVLJABQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277506 | |
| Record name | 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60070-06-6 | |
| Record name | 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60070-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Strategies and Methodological Advancements for 1,2 Bis Bromomethyl 4,5 Dimethylbenzene
Precursor Synthesis and Optimization
The successful synthesis of the target compound relies heavily on the effective preparation of its immediate precursor, 4,5-dimethylbenzene-1,2-dimethanol.
Table 1: Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Dimethyl 4,5-dimethylbenzene-1,2-dicarboxylate | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | -78°C to reflux | 4,5-Dimethylbenzene-1,2-dimethanol | Quantitative chemicalbook.com |
| 2,3-Dimethyl-1,3-butadiene (B165502) and Dimethyl acetylenedicarboxylate | - | Toluene (B28343) | 110-120°C, 2h (for initial adduct) | 4,5-Dimethylbenzene-1,2-dimethanol | 80% (overall) mdpi.com |
An alternative and highly efficient pathway to the precursor involves a Diels-Alder reaction followed by an aromatization step. researchgate.netmdpi.com The synthesis commences with the cycloaddition of 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate. mdpi.com This reaction, when conducted in toluene within a sealed pressure vessel, yields the 1,4-cyclohexadiene (B1204751) adduct in near-quantitative yield (99%). mdpi.com
The subsequent step is the aromatization of this adduct to form dimethyl 4,5-dimethylphthalate. researchgate.net This is effectively achieved through dehydrogenation using a 10% Palladium on carbon (Pd-C) catalyst in refluxing p-xylene (B151628), resulting in an 89% yield. researchgate.net The final step to obtain the key intermediate, 4,5-dimethylbenzene-1,2-dimethanol, is the reduction of the dimethyl 4,5-dimethylphthalate. researchgate.net
Benzylic Bromination Techniques
With the precursor diol in hand, the next critical stage is the introduction of bromine atoms at the benzylic positions.
N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for benzylic bromination. chadsprep.commasterorganicchemistry.comnumberanalytics.com This method, often referred to as the Wohl-Ziegler reaction, operates via a free radical mechanism. masterorganicchemistry.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often facilitated by heat or light. wikipedia.orgresearchgate.net The key advantage of using NBS is that it provides a low, steady concentration of molecular bromine (Br₂), which minimizes competing reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction proceeds through the abstraction of a benzylic hydrogen atom by a bromine radical, forming a resonance-stabilized benzylic radical. youtube.comlibretexts.org This radical then reacts with Br₂ to yield the desired brominated product and another bromine radical, thus propagating the chain reaction. youtube.com
Table 2: Comparison of Bromination Reagents
| Reagent | Advantages | Disadvantages |
|---|---|---|
| N-Bromosuccinimide (NBS) | High selectivity for allylic/benzylic positions, convenient solid form. masterorganicchemistry.com | Requires a radical initiator. wikipedia.org |
| Molecular Bromine (Br₂) | Readily available. | Can lead to side reactions like electrophilic aromatic substitution, hazardous to handle. masterorganicchemistry.com |
Direct bromination using molecular bromine (Br₂) is another approach, though it requires careful control to achieve selectivity. orgsyn.orgorgsyn.org This method often employs a catalyst, such as iron filings or iodine, to facilitate the reaction. orgsyn.org The reaction temperature is a critical parameter, with lower temperatures (e.g., -10°C to -70°C) favoring the formation of the desired 3,4-disubstituted isomer over the 2,3-isomer when starting with o-xylene. google.com In some cases, an excess of bromine is used to preferentially convert the undesired isomer into di-bromo derivatives, which can be more easily separated. google.com However, direct bromination of an activated ring system can be rapid and may require specific conditions to control the reaction. jalsnet.com
Light can be used to initiate the bromination process, particularly when using NBS. numberanalytics.comlibretexts.org Photochemical induction promotes the homolytic cleavage of the N-Br bond in NBS, generating the initial bromine radicals required to start the chain reaction. numberanalytics.comlibretexts.org This method can also be applied to direct bromination with molecular bromine, where light facilitates the formation of bromine radicals. rsc.org The use of light provides an alternative to chemical radical initiators and can be a clean and efficient way to drive the reaction. rsc.org
Regioselectivity and Control of Multiple Brominations
The synthesis of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene from its common precursor, durene (1,2,4,5-tetramethylbenzene), presents a significant challenge in regioselectivity and control over the degree of bromination. The goal is to selectively functionalize two adjacent methyl groups while leaving the other two untouched and preventing bromination of the aromatic ring itself. Achieving this requires careful management of reaction conditions and reagents.
The primary method for this transformation is benzylic bromination, typically employing N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). The control of multiple brominations is critical, as the reaction can potentially yield mono-, di-, tri-, or the fully substituted 1,2,4,5-tetrakis(bromomethyl)benzene. sigmaaldrich.com The distribution of these products is highly dependent on the stoichiometry of the brominating agent. Precise control over the molar equivalents of NBS is paramount to favor the formation of the desired dibromo- product.
Furthermore, the choice of solvent and temperature can influence the selectivity of the reaction. While traditional Wohl-Ziegler reactions often used hazardous solvents like carbon tetrachloride, modern approaches explore alternatives. For instance, studies on analogous compounds like 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) have shown that solvents such as 1,1,1-trichloroethane (B11378) or benzotrifluoride (B45747) can be used, with different bromination products being isolated under various conditions. researchgate.net This indicates that a systematic optimization of reaction parameters is crucial for directing the synthesis towards the desired 1,2-dibrominated isomer.
Several strategies have been developed to enhance regioselectivity in aromatic brominations, which can be adapted for this specific benzylic case. mdpi.comresearchgate.net For example, methods utilizing reagents like hexamethylenetetramine–bromine (HMTAB) have shown that selectivity can be dependent on temperature and the nature of the substrate. researchgate.net For benzylic brominations, controlling the reaction kinetics through slow addition of the brominating agent or maintaining a low reaction temperature can help prevent over-bromination. The use of specific catalysts can also steer the reaction towards a particular product. organic-chemistry.orgtcichemicals.com
| Factor | Influence on Bromination | Research Findings |
| Stoichiometry | Controls the degree of bromination (mono-, di-, tri-, tetra-). | Precise molar equivalents of NBS are required to maximize the yield of the dibromo- product and minimize side products like 1,2,4,5-tetrakis(bromomethyl)benzene. sigmaaldrich.com |
| Reaction Temperature | Affects reaction rate and selectivity. | Higher temperatures can increase the rate but may lead to lower selectivity and the formation of multiple isomers. mdpi.com |
| Initiation | Radical initiators (light, AIBN) are necessary for benzylic bromination. | Light-induced reactions, particularly with specific wavelengths (e.g., 405 nm LED), can offer precise control. researchgate.net |
| Solvent | Can influence solubility, reaction kinetics, and product distribution. | Studies on similar substrates show that different bromination products can be isolated when using solvents like benzotrifluoride. researchgate.net |
| Reagent Choice | Different brominating agents exhibit varying reactivity and selectivity. | N-Bromosuccinimide (NBS) is common for benzylic brominations. researchgate.net Other systems like HMTAB offer temperature-dependent selectivity. researchgate.net |
Scalability and Sustainable Synthetic Approaches
Moving from laboratory-scale synthesis to larger-scale production necessitates the development of efficient and safe processes. Both batch and continuous flow methods have been explored for benzylic brominations, with a growing emphasis on sustainable practices.
Traditional batch processing has been the standard for chemical synthesis. labmanager.com For the synthesis of related compounds, batch processes have been optimized to produce multi-gram quantities with good yields. researchgate.net In a batch process, all reactants are combined in a single vessel, and the reaction proceeds over a set time. While flexible, scaling up batch reactions can present challenges in heat and mass transfer, potentially leading to inconsistent product quality and safety risks, especially for exothermic reactions like bromination. labmanager.comresearchgate.net
Continuous flow chemistry has emerged as a powerful alternative for overcoming the limitations of batch processing. researchgate.netresearchgate.net In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and residence time. nih.govkilolabs.com This high level of control is particularly advantageous for light-induced benzylic brominations. researchgate.net Research has demonstrated that using a continuous-flow glass plate reactor with LED light sources can enable the scalable and safe synthesis of bromomethylated aromatic compounds. researchgate.net This approach not only improves safety and consistency but can also significantly increase throughput compared to batch photochemical reactors. researchgate.net The enhanced surface-area-to-volume ratio in flow reactors allows for superior heat exchange, minimizing the risk of thermal runaways. kilolabs.com
| Process Type | Advantages | Disadvantages | Relevance to this compound |
| Batch | Flexible, well-established, suitable for small-scale synthesis. labmanager.com | Scalability issues, poor heat/mass transfer at large scale, potential for runaway reactions. researchgate.netkilolabs.com | Suitable for lab-scale synthesis; optimization is required for multi-gram production. researchgate.net |
| Continuous Flow | Enhanced safety, superior process control, high scalability and throughput, improved consistency. researchgate.netnih.govkilolabs.com | Higher initial setup complexity and cost. kilolabs.com | Ideal for safe, large-scale production with precise control over the bromination reaction, potentially leading to higher yields and selectivity. researchgate.net |
The application of green chemistry principles to bromination reactions aims to reduce environmental impact and improve safety. digitellinc.com This involves replacing hazardous reagents, minimizing waste, and using more environmentally benign solvents and catalysts.
A key focus is the replacement of elemental bromine (Br₂) and solvents like carbon tetrachloride, which are hazardous and environmentally persistent. cambridgescholars.comresearchgate.net Modern methods utilize alternative bromine sources such as sodium bromide (NaBr) or hydrobromic acid (HBr) in combination with an oxidant. nih.govacs.org One sustainable approach involves aerobic oxidative bromination, which uses molecular oxygen (from air) as the terminal oxidant. nih.govacs.org This method can be catalyzed by metal-free ionic liquids, and the chemoselectivity for mono-, di-, or multi-bromination can be controlled by adjusting the amount of the bromide source and the reaction temperature. acs.org
Another green strategy employs a catalytic system of vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) with tetrabutylammonium (B224687) bromide. organic-chemistry.org This protocol operates under mild conditions, avoids the use of elemental bromine, and offers high selectivity and yield. organic-chemistry.org The development of such catalytic systems that are efficient and can be recycled is a cornerstone of green chemistry. nih.govresearchgate.net These advancements provide a pathway to synthesize this compound in a more sustainable and economically viable manner.
| Green Chemistry Approach | Description | Example/Benefit |
| Alternative Bromine Source | Using safer, more stable bromine salts like NaBr or HBr instead of hazardous liquid Br₂. nih.govacs.org | An O₂/[C₄Py]NO₃/HBr system enables aerobic bromination, using air as the oxidant and HBr as the bromine source. nih.govacs.org |
| Benign Solvents | Replacing hazardous solvents like CCl₄ with greener alternatives. | The use of solvents like benzotrifluoride has been explored for NBS brominations. researchgate.net Water or solvent-free conditions are also investigated. organic-chemistry.orgnih.gov |
| Catalytic Systems | Employing catalysts to enable reactions under milder conditions and with higher selectivity, reducing energy consumption and byproducts. | A V₂O₅-H₂O₂ system effectively promotes bromination using TBAB, eliminating the need for Br₂ and HBr. organic-chemistry.org |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Oxidative bromination, which uses a bromine anion source and an oxidant, has better atom economy than substitution reactions with Br₂. acs.org |
Iii. Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Bromomethyl 4,5 Dimethylbenzene
Nucleophilic Substitution Reactions
The primary reaction pathway for 1,2-bis(bromomethyl)-4,5-dimethylbenzene involves the nucleophilic displacement of the bromide leaving groups. The benzylic position of the carbon atoms enhances their reactivity towards nucleophiles, proceeding readily through an SN2 mechanism. masterorganicchemistry.com This reactivity is foundational to its use as a versatile building block in organic synthesis. The analogous compound, 1,2-bis(chloromethyl)-4,5-dimethylbenzene, also readily undergoes substitution reactions with various nucleophiles.
This compound serves as a key substrate for synthesizing molecules containing ether and ester linkages through reactions with oxygen-based nucleophiles.
A prominent method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. masterorganicchemistry.com In the context of this compound, reaction with diols or bis-phenols under basic conditions yields macrocyclic ethers or polymeric structures. A related synthesis involves reacting a dihydroxybenzene with propargyl bromide in the presence of potassium carbonate to form bis(propargyl) aromatic ethers. rsc.org
Similarly, the formation of esters is achieved by reacting the bis(bromomethyl) compound with carboxylate salts. This reaction is analogous to the synthesis of bis(propargyl) aromatic esters from dicarboxybenzenes and propargyl bromide. rsc.org These reactions provide pathways to novel polyesters and other functional materials.
Table 1: Reactions with Oxygen-Centric Nucleophiles
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Alkoxide/Phenoxide | 1,2-Dihydroxybenzene, Base (e.g., K₂CO₃) | Bis-ether | Aprotic Solvent (e.g., DMF, Acetonitrile) |
| Carboxylate | Sodium Acetate | Bis-ester | Polar Aprotic Solvent |
The benzylic bromide groups are readily displaced by nitrogen and sulfur nucleophiles, leading to the formation of amines and thioethers, respectively. These reactions are crucial for introducing nitrogen- and sulfur-containing functional groups, which are prevalent in pharmacologically active molecules and functional materials.
Direct reaction with primary or secondary amines, or with ammonia, results in the corresponding mono- or di-substituted amine derivatives. Similarly, treatment with thiols or thiolate salts yields thioethers. The reactivity profile for these substitutions is comparable to that of 1,4-bis(bromomethyl)-2,5-dimethylbenzene, which readily reacts with nucleophiles like hydroxide (B78521) ions, amines, and thiols.
Table 2: Amination and Thiolation Reactions
| Reaction Type | Nucleophile Example | Product Type |
| Amination | Ammonia, Primary/Secondary Amines | Bis-amine |
| Thiolation | Sodium thiomethoxide (NaSCH₃) | Bis-thioether |
A significant application of this compound is the synthesis of 4,5-dimethylphthalonitrile. This transformation is accomplished through a double nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. chemspider.com The reaction typically proceeds in a polar aprotic solvent like DMSO. chemspider.com
The resulting 4,5-dimethylphthalonitrile is a key precursor for the synthesis of phthalocyanines. researchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org Phthalocyanines are large, aromatic macrocyclic compounds with diverse applications in dyes, pigments, and as photosensitizers in photodynamic therapy. researchgate.net The synthesis of phthalonitriles from substituted precursors is a well-established route to these complex molecules. semanticscholar.org
Table 3: Synthesis of 4,5-Dimethylphthalonitrile
| Reactant | Reagent | Solvent | Product |
| This compound | Sodium Cyanide (NaCN) | DMSO | 4,5-Dimethylphthalonitrile |
Carbon-Carbon Bond Formation Reactions
Beyond substitutions with heteroatom nucleophiles, this compound is a valuable substrate for creating new carbon-carbon bonds, enabling the construction of extended molecular frameworks and polymers.
This compound is a suitable monomer for the synthesis of poly(p-xylylene)s (PPXs), a class of polymers known for their thermal stability and insulating properties. researchgate.net Polymerization can be achieved through various coupling methods, such as the Wurtz reaction or the Gilch route, which typically involve reductive coupling of the dihalide monomer. researchgate.net For instance, poly-p-xylylenes have been prepared by the electrolytic reduction of α,α′-dihalo-p-xylenes. researchgate.net These polymerization reactions generate extended aromatic systems where the dimethylbenzene units are linked by ethylene (B1197577) bridges. researchgate.net
Reactions with organometallic reagents provide another avenue for carbon-carbon bond formation. This compound can react with Grignard reagents in the presence of a suitable metal catalyst, such as an iron complex, to form cross-coupled products. wikipedia.org This allows for the introduction of various alkyl or aryl groups at the benzylic positions.
Alternatively, it is possible to prepare a di-Grignard reagent from this compound by reacting it with magnesium metal. wikipedia.org This organometallic intermediate can then be used in subsequent reactions with electrophiles, such as aldehydes or ketones, to build more complex molecular architectures. For example, Grignard reagents are used to react with phthalaldehyde to synthesize 1,2-dialkylbenzenes. uh.edu
Table 4: Carbon-Carbon Bond Formation Reactions
| Reaction Type | Reagent/Method | Product Type |
| Polymerization | Wurtz Reaction (e.g., with Sodium metal) | Poly(xylylene) derivative |
| Cross-Coupling | Grignard Reagent (R-MgX) + Catalyst (e.g., Fe(acac)₃) | 1,2-Bis(alkyl/aryl)-4,5-dimethylbenzene |
| Grignard Formation | Magnesium (Mg) | 1,2-Bis(bromomagnesiomethyl)-4,5-dimethylbenzene |
Cyclization Reactions and Ring-Closing Methodologies
This compound is an excellent substrate for the synthesis of various cyclic compounds, particularly cyclophanes and other macrocycles. The ortho-disposition of the bromomethyl groups facilitates intramolecular cyclization reactions with suitable difunctional reagents.
One common strategy involves the reaction with dithiol compounds to form thiacyclophanes. For instance, reaction with 1,3-propanedithiol (B87085) in the presence of a base like sodium ethoxide in ethanol (B145695) can lead to the formation of a nine-membered ring containing a disulfide bridge. This type of reaction is a cornerstone in the synthesis of various functional macrocycles.
Another significant application is in the synthesis of [2.2]paracyclophanes. While direct dimerization is challenging, this compound can be used as a building block in multi-step syntheses. For example, it can be converted to a dithiol and then reacted with another bis(bromomethyl)arene to construct the layered cyclophane structure. The rigidity and the electronic communication between the aromatic decks in these molecules make them interesting for materials science applications.
The table below summarizes some representative cyclization reactions involving this compound and its analogs.
| Reactant(s) | Reagents and Conditions | Product Type | Reference |
| This compound, 1,3-Propanedithiol | Sodium Ethoxide, Ethanol, High Dilution | Thiacyclophane | numberanalytics.com |
| 1,2-Bis(bromomethyl)-4,5-dialkylbenzene derivatives | HCHO, HBr, Acetic Acid (for synthesis of starting material) | Precursor for cyclophanes | |
| Dithiol, 1,2-Bis(bromomethyl)benzene (B41939) | Base | Dithiacyclophane | nih.gov |
Oxidative and Reductive Transformations
The benzylic positions in this compound are susceptible to both oxidation and reduction, allowing for the introduction of different functional groups.
The oxidation of the benzylic bromides in this compound can lead to the formation of the corresponding dialdehyde, 4,5-dimethylphthalaldehyde. A common method for this transformation is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. researchgate.net The reaction proceeds by initial displacement of the bromide by the oxygen atom of DMSO, followed by an elimination step induced by a base (like triethylamine) to yield the aldehyde.
Other oxidizing agents such as sodium periodate (B1199274) in the presence of a catalytic amount of a ruthenium salt can also be effective. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the corresponding dicarboxylic acid.
The removal of the bromine atoms, known as dehalogenation, can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is an effective way to reduce the benzylic bromides to methyl groups, yielding 1,2,4,5-tetramethylbenzene (B166113) (durene).
Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu3SnH) and a radical initiator (e.g., AIBN) can also accomplish the dehalogenation. Furthermore, dissolving metal reductions, for instance with sodium in liquid ammonia, can be employed.
The table below provides an overview of potential oxidative and reductive transformations.
| Transformation | Reagent(s) | Product | Reference |
| Oxidation | Dimethyl sulfoxide (DMSO), Triethylamine | 4,5-Dimethylphthalaldehyde | researchgate.net |
| Reduction (Dehalogenation) | Pd/C, H2 | 1,2,4,5-Tetramethylbenzene | |
| Reduction (Dehalogenation) | Tributyltin hydride, AIBN | 1,2,4,5-Tetramethylbenzene |
Iv. Derivatization Strategies and Functional Material Precursors
Synthesis of Advanced Organic Scaffolds
The strategic placement of the reactive sites on 1,2-bis(bromomethyl)-4,5-dimethylbenzene makes it an ideal precursor for the construction of intricate molecular architectures. These include macrocycles like phthalocyanines and crown ethers, as well as polycyclic aromatic systems.
This compound is a key intermediate in the synthesis of substituted phthalonitriles, which are the direct precursors to phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in dyes, pigments, and functional materials. The synthesis of phthalocyanines from this compound typically involves its conversion to a dicyano derivative.
A common synthetic route starts with the radical bromination of 4,5-dibromo-o-xylene to yield 1,2-dibromo-4,5-bis(bromomethyl)benzene. This intermediate then undergoes a Rosenmund-von Braun reaction to form 1,2-bis(bromomethyl)-4,5-dicyanobenzene. electronicsandbooks.com This dicyano compound is a crucial phthalonitrile (B49051) precursor. Nucleophilic substitution of the bromine atoms at the benzylic positions with various functional groups, such as alcohols or thiols, allows for the introduction of desired substituents into the final phthalocyanine (B1677752) structure. electronicsandbooks.comtandfonline.com The resulting substituted phthalonitriles can then undergo a template-assisted cyclotetramerization reaction to form the corresponding substituted phthalocyanines. tandfonline.com
| Precursor | Intermediate | Final Product Type |
| 4,5-Dibromo-o-xylene | 1,2-Dibromo-4,5-bis(bromomethyl)benzene | Substituted Phthalocyanines |
| This compound | 1,2-Bis(bromomethyl)-4,5-dicyanobenzene | Substituted Phthalocyanines |
The reactivity of the bis(bromomethyl) groups in this compound makes it a suitable starting material for the synthesis of crown ether and isoindoline (B1297411) derivatives. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The synthesis of crown ethers often involves the reaction of a diol with a dihalide. While direct synthesis from this compound is not extensively documented, analogous reactions using similar building blocks like 1,3-bis(bromomethyl)benzene (B165771) with polyethylene (B3416737) glycols suggest a feasible pathway. rsc.org Such a reaction would involve a Williamson ether synthesis, where the bromomethyl groups react with the terminal hydroxyl groups of a polyethylene glycol chain under basic conditions to form the macrocyclic crown ether structure.
Isoindoline derivatives, which are bicyclic compounds containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, can also be synthesized from this compound. The synthesis typically involves the reaction of the bis(bromomethyl) compound with a primary amine. This reaction proceeds via a double nucleophilic substitution, where the nitrogen atom of the amine displaces both bromide ions to form the heterocyclic ring of the isoindoline. This method provides a straightforward route to N-substituted isoindoline derivatives. electronicsandbooks.com
Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be employed to synthesize polycyclic aromatic compounds (PACs) from this compound. Although direct examples involving this specific compound are not prevalent in the literature, its structure lends itself to such transformations. The two adjacent bromomethyl groups can be converted into a more reactive diene or dienophile, which can then participate in cycloaddition reactions.
For instance, elimination of HBr from this compound in the presence of a base can generate an o-xylylene (B1219910) intermediate. This highly reactive diene can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to construct a new six-membered ring, leading to the formation of a polycyclic aromatic system. The specific dienophile used will determine the nature of the resulting PAC. This strategy offers a modular approach to complex aromatic structures. uni.lu
The synthesis of sulfur-functionalized benzoquinones can be achieved starting from precursors like this compound. A related study on the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) highlights the formation of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene (B96613) as a key intermediate. rsc.org This intermediate can then be converted into new sulfur-containing quinone derivatives. rsc.org
A plausible synthetic route for this compound would involve its reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiol, to introduce sulfur-containing functionalities. Subsequent oxidation of the aromatic ring would then yield the corresponding sulfur-functionalized benzoquinone. The presence of the methyl groups on the benzene ring influences the electronic properties and reactivity of the resulting quinone.
| Starting Material | Key Intermediate | Target Compound |
| 1,4-Dimethoxy-2,3-dimethylbenzene | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | Sulfur-containing quinone derivatives |
This compound can serve as a scaffold for the synthesis of conformationally constrained cyclic alpha-amino acid derivatives. These modified amino acids are valuable in peptide and drug design as they can enforce specific secondary structures. A study detailing the synthesis of macrocyclic cyclophane-based unusual α-amino acid derivatives utilized 1,2-bis(4-bromomethylphenyl)ethane, a structurally similar compound. nih.gov
In this approach, the bis(bromomethyl) compound undergoes alkylation with a protected amino acid derivative, such as ethyl isocyanoacetate, under phase transfer catalysis or in the presence of a strong base. nih.gov This reaction leads to the formation of a macrocyclic structure where the amino acid is incorporated into a larger ring system constrained by the substituted benzene unit. The resulting cyclic α-amino acid derivatives possess a rigid framework that restricts their conformational freedom.
Polymeric and Supramolecular Building Blocks
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and a key component in the construction of supramolecular assemblies.
The two bromomethyl groups can readily participate in polycondensation reactions with various comonomers. For example, reaction with diols, diamines, or dithiols can lead to the formation of polyesters, polyamides, and polythioethers, respectively. The rigid aromatic core of the monomer imparts thermal stability and specific conformational properties to the resulting polymer chains. The use of similar bis(bromomethyl)benzene isomers, such as 1,4-bis(bromomethyl)benzene, has been reported in the synthesis of cyclic polymers through bimolecular ring-closure strategies with telechelic polymers. rsc.org
In the realm of supramolecular chemistry, this compound is a valuable building block for the creation of macrocyclic hosts. Its reaction with bis(imidazole) precursors, for instance, can lead to the formation of large, tetracationic imidazolium (B1220033) macrocycles, sometimes referred to as "Texas-sized" molecular boxes. nih.gov These macrocycles are capable of recognizing and binding anionic guest molecules within their cavities, forming host-guest complexes. The ortho-disposition of the linking groups in macrocycles derived from 1,2-bis(bromomethyl)benzene (B41939) influences the size and shape of the cavity, and consequently, the binding properties of the resulting supramolecular host. nih.gov
| Application | Description |
| Polymer Synthesis | Acts as a monomer in polycondensation reactions to form polyesters, polyamides, and polythioethers. |
| Supramolecular Chemistry | Used as a building block for constructing macrocyclic hosts, such as "Texas-sized" molecular boxes, for anion recognition. |
Monomer for Functionalized Polymer Synthesis
This compound is a key monomer in the synthesis of functionalized polymers, particularly those with a poly(xylylene) backbone. The reactivity of the benzylic bromide groups facilitates various polymerization reactions, leading to polymers with tailored properties.
One significant application is in the synthesis of poly(p-xylylene)s and their derivatives. While the parent compound for this reaction is typically a p-xylene (B151628) derivative rsc.orgnih.gov, the underlying principles of polymerization are applicable. The reaction of this compound with appropriate nucleophiles or through condensation reactions can lead to the formation of linear polymers. For instance, its reaction with bisphenols or dithiols would yield polyethers or polythioethers, respectively.
The synthesis of conjugated polymers, which are essential for applications in organic electronics, can also be envisioned using this monomer. thno.org Suzuki chain-growth polymerization, a controlled polymerization method, allows for the synthesis of fully π-conjugated polymers with defined molecular weights and low polydispersity. thno.org Although not explicitly demonstrated for this compound, its structure is amenable to such polymerization schemes, potentially leading to novel conjugated materials.
The table below summarizes representative polymerization reactions where similar bromomethyl-functionalized aromatic compounds are used, illustrating the potential of this compound as a monomer.
| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |
| Polycondensation | Bisphenols, Dithiols | Polyethers, Polythioethers | High thermal stability, specific solubility |
| Suzuki Chain-Growth | Boronic esters, Pd initiator | Conjugated Polymers | Optoelectronic activity, charge transport |
| Radical Polymerization | Vinyl monomers (e.g., Styrene) | Graft Copolymers | Modified mechanical and thermal properties |
Cross-linking Agents for Polymer Networks
The bifunctional nature of this compound makes it an effective cross-linking agent for creating robust polymer networks. mdpi.com Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. mdpi.com
The bromomethyl groups can react with various functional groups present on polymer backbones, such as hydroxyl, amino, or carboxyl groups, to form stable covalent bonds. This process is crucial in the curing of thermosetting resins and the modification of thermoplastics. For example, it can be used to cross-link polymers like poly(vinyl alcohol) or polyamines. The degree of cross-linking, and thus the final properties of the network, can be controlled by adjusting the concentration of the cross-linking agent. conicet.gov.ar
The use of cross-linking agents is fundamental in the development of materials for diverse applications, including hydrogels, coatings, and materials for microelectronics. conicet.gov.armdpi.com The choice of the cross-linking agent influences the morphology and porosity of the resulting polymer network. conicet.gov.ar
The table below details the types of polymers that can be cross-linked using agents like this compound and the resulting network characteristics.
| Polymer Type | Functional Groups for Cross-linking | Resulting Network Properties |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Increased rigidity, reduced water solubility |
| Polyamines | Amino (-NH2) | Enhanced thermal stability, chemical resistance |
| Carboxylated Polymers | Carboxyl (-COOH) | Modified swelling behavior, ion-exchange capacity |
Construction of Triple-Decker π-Conjugated Systems
While the search did not yield specific examples of this compound being used in the construction of triple-decker π-conjugated systems, its aromatic core and reactive handles suggest its potential as a building block for such complex architectures. Triple-decker complexes often involve the sandwiching of a metal atom or a small molecule between two or three π-conjugated ligands. The synthesis of such systems typically requires ligands with specific geometries and coordinating atoms. Further research would be needed to explore the viability of incorporating this compound into such structures.
Design and Synthesis of Supramolecular Architectures
This compound is a valuable precursor for the synthesis of larger molecules that can act as building blocks in supramolecular chemistry. mdpi.com The creation of complex, self-assembled structures relies on non-covalent interactions between molecular components. mdpi.com
By reacting this compound with molecules containing complementary functional groups (e.g., pyridyl, carboxyl, or amino groups), larger, more complex tectons can be synthesized. These tectons can then self-assemble through hydrogen bonding, π-π stacking, or metal coordination to form a variety of supramolecular architectures, such as molecular squares, cages, and extended networks. For instance, reaction with a bipyridyl ligand could yield a larger ligand suitable for the construction of metallosupramolecular assemblies.
The related compound, 1,2,4,5-tetrakis(bromomethyl)benzene, has been utilized in the synthesis of thiacyclophanes and dendrimeric organoplatinum complexes, highlighting the utility of bromomethyl-functionalized benzene derivatives in constructing intricate supramolecular systems. sigmaaldrich.comsigmaaldrich.com
Components for Host-Guest Chemistry and Molecular Recognition
The derivatization of this compound can lead to the formation of host molecules for applications in host-guest chemistry and molecular recognition. thno.orgnih.gov Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. thno.org This interaction is highly specific and is governed by factors such as size, shape, and chemical complementarity.
For example, by reacting this compound with two equivalents of a macrocycle-containing molecule, a larger host capable of encapsulating specific guests could be synthesized. The dimethyl-substituted benzene core would form the central part of the host, providing a defined cavity. The design of such hosts is crucial for applications in sensing, catalysis, and drug delivery. thno.org The binding affinity and selectivity of the host for different guests can be fine-tuned by modifying the structure of the host molecule. northwestern.edu
Ligands for Self-Assembled Metal-Organic Cages
This compound can be converted into ligands suitable for the construction of self-assembled metal-organic cages (MOCs). nih.govrsc.org MOCs are discrete, three-dimensional structures formed through the coordination of organic ligands with metal ions. beilstein-journals.org
The synthesis of appropriate ligands is the first step in constructing MOCs. By reacting this compound with molecules containing coordinating groups, such as pyridine (B92270) or carboxylate, ditopic ligands can be prepared. These ligands, when mixed with a suitable metal precursor under appropriate conditions, can self-assemble into well-defined cage structures. The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the MOC. beilstein-journals.orgnih.gov The internal cavity of these cages can be used for molecular encapsulation, catalysis, or as a nanoreactor.
Precursors for Optoelectronic and Magnetic Materials
The chemical structure of this compound makes it a promising precursor for the synthesis of materials with interesting optoelectronic and magnetic properties.
The aromatic core of the molecule can be incorporated into larger π-conjugated systems, which are the basis for many organic optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By choosing appropriate reaction partners, the electronic properties of the resulting materials, such as the HOMO/LUMO levels and the bandgap, can be tailored.
In the realm of magnetic materials, this compound can be used to synthesize ligands for the construction of single-molecule magnets (SMMs). SMMs are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets. The design of SMMs often involves the use of organic ligands to control the coordination environment of a paramagnetic metal ion, such as a lanthanide. nih.gov The ligands play a crucial role in determining the magnetic anisotropy of the complex, which is a key factor for achieving SMM behavior. While direct use of this compound in SMMs is not widely reported, its derivatives can be designed to create the specific ligand fields required for high-performance SMMs. nih.gov
Building Blocks for OLED Materials and Aggregation-Induced Emission Systems
While direct applications of this compound in commercial Organic Light-Emitting Diodes (OLEDs) are not extensively documented in public literature, its structural features suggest its potential as a precursor for synthesizing components of such systems. The core of OLED technology relies on materials that can efficiently transport charge and emit light. The dimethyl-substituted xylene backbone of this compound can be incorporated into larger conjugated systems, which are fundamental to the performance of OLED materials.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. sigmaaldrich.comnih.gov This property is highly desirable for solid-state lighting applications like OLEDs, as it mitigates the common issue of aggregation-caused quenching (ACQ) observed in many traditional luminophores. nih.gov Molecules exhibiting AIE, often referred to as AIE luminogens (AIEgens), typically possess rotor-like structural elements, such as phenyl rings, that can undergo intramolecular rotations in solution, providing a non-radiative decay pathway for the excited state. sigmaaldrich.com In the aggregated state, these rotations are restricted, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.
The compound this compound can serve as a foundational element for constructing AIEgens. For instance, it can be used to synthesize tetraphenylethylene (B103901) (TPE) derivatives, which are a well-known class of AIEgens. sigmaaldrich.com The reaction of this compound with appropriate precursors can lead to the formation of larger molecules where the dimethylbenzene unit is attached to a TPE core. The resulting structure would possess the necessary rotational freedom to exhibit AIE characteristics.
Below is a table of related bromomethylated compounds that are used in the synthesis of AIE materials:
| Compound Name | CAS Number | Application in AIE |
| 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene | 67448-47-9 | Precursor for TPE-based AIEgens. arctomsci.com |
| 1,2-Bis(4-(bromomethyl)phenyl)-1,2-diphenylethene | 1053241-67-0 | Building block for asymmetric AIEgens. arctomsci.com |
| 4,4'-(2,2-Diphenylethene-1,1-diyl)bis((bromomethyl)benzene) | 1623085-88-0 | Intermediate for functionalized TPE derivatives. arctomsci.com |
The development of new AIEgens is crucial for advancing OLED technology, and the use of versatile building blocks like this compound could lead to novel materials with tailored electronic and photophysical properties for next-generation displays and lighting.
Organic Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined, ordered structures. They are constructed from organic building blocks linked by strong covalent bonds. The choice of monomers is critical in determining the topology, porosity, and ultimately the function of the resulting COF. While the direct use of this compound as a monomer in reported COF syntheses is not prevalent, its chemical nature makes it a potential candidate for such applications.
The two bromomethyl groups can undergo various coupling reactions to form the extended networks characteristic of COFs. For instance, they can react with polyamine or polythiol linkers through nucleophilic substitution to form new C-N or C-S bonds, leading to the assembly of a 2D or 3D framework. The dimethyl-substituted benzene ring would then become an integral part of the COF's porous structure.
The utility of halogenated linkers in COF synthesis is recognized, and various brominated aromatic compounds are commercially available for this purpose. The table below lists some examples of halogenated linkers used in the construction of COFs.
| Linker Type | Example Compound | Potential Role of this compound |
| Brominated Aromatic | 1,3,5-Tris(4-bromophenyl)benzene | Can act as a linear or angular building block in COF synthesis. |
| Bromomethylated Aromatic | 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine | Can serve as a C2-symmetric linker to create porous frameworks. |
The synthesis of COFs typically involves solvothermal methods, where the monomers are heated in a high-boiling point solvent for an extended period. The specific reaction conditions would need to be optimized to promote the formation of a crystalline, porous framework rather than an amorphous polymer. The resulting COF incorporating the this compound unit could be explored for applications in gas storage, separation, and catalysis, leveraging the properties endowed by its specific chemical structure.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. nih.gov The vast library of potential metal nodes and organic linkers allows for the design of MOFs with tailored pore sizes, shapes, and chemical functionalities. scilit.com The organic ligands are crucial in defining the structure and properties of the resulting MOF.
This compound is not a conventional ligand for MOF synthesis, as it lacks the typical coordinating groups like carboxylates or nitrogen heterocycles that readily bind to metal centers. However, it can be derivatized to introduce such functionalities. For example, the bromomethyl groups can be converted to carboxylic acids, pyridyl groups, or other coordinating moieties through established synthetic routes. The resulting molecule could then act as a ditopic ligand for the construction of MOFs.
Alternatively, the compound could potentially be incorporated into a MOF structure as a secondary or functionalizing component. In a "one-pot" synthesis approach, it could be included in the reaction mixture along with the primary metal salts and ligands. snnu.edu.cnnih.gov The bromomethyl groups might then react with functional groups on the primary ligands or be available for post-synthetic modification of the MOF.
The table below outlines a potential pathway for its use as a MOF ligand precursor.
| Functionalization Step | Resulting Ligand Type | Potential MOF Application |
| Oxidation of bromomethyl groups to carboxylic acids | Dicarboxylic acid | Gas storage, separation |
| Substitution with pyridyl-containing nucleophiles | Dipyridyl ligand | Catalysis, sensing |
| Substitution with imidazole-containing nucleophiles | Di-imidazole ligand | Proton conduction |
The synthesis of such functionalized ligands from this compound would expand the toolbox of available linkers for creating novel MOFs with potentially unique properties and applications. The presence of the dimethyl groups on the aromatic ring could also influence the framework's properties by modifying its hydrophobicity and pore environment. nih.gov
Integration into Fullerene Derivatives
The chemical modification of fullerenes, such as Buckminsterfullerene (C60), is a key area of research for developing new materials for applications in electronics, materials science, and medicine. One of the common methods for functionalizing fullerenes is through cycloaddition reactions, particularly the Diels-Alder reaction.
This compound can serve as a precursor to an in situ generated o-xylylene (a diene), which can then react with the dienophilic double bonds of a fullerene. The reaction is typically initiated by a dehalogenating agent, such as sodium iodide or a reducing metal, which abstracts the bromine atoms, leading to the formation of the highly reactive o-xylylene intermediate. This intermediate is then trapped by the fullerene in a [4+2] cycloaddition to form a stable adduct.
This reaction mechanism has been demonstrated with structurally similar compounds. For example, the reaction of 1,2-bis(bromomethyl)benzene and 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289) with C60 has been reported to yield the corresponding fullerene adducts. researchgate.netresearchgate.net In the case of the dimethoxy-substituted analogue, several regioisomers of the bis-adducts were isolated and characterized. researchgate.net It is expected that this compound would undergo a similar reaction to produce monoadducts and various bis-adducts of the fullerene.
The table below summarizes the expected products from the reaction of this compound with C60.
| Reactant | Intermediate | Reaction Type | Expected Product(s) |
| This compound + C60 | 4,5-Dimethyl-o-xylylene | Diels-Alder [4+2] Cycloaddition | C60 monoadduct, C60 bis-adducts (multiple regioisomers) |
The resulting fullerene derivatives, functionalized with the dimethyl-substituted cyclohexadiene moiety, would exhibit modified solubility and electronic properties compared to the pristine fullerene. These new materials could be investigated for their potential use in organic solar cells, as the addition of organic groups can influence the LUMO energy level and the light absorption characteristics of the fullerene. nih.gov The study of such reactions contributes to the broader effort of creating a diverse library of fullerene derivatives with tailored properties for specific applications. nih.gov
V. Advanced Analytical and Computational Methodologies in Research on 1,2 Bis Bromomethyl 4,5 Dimethylbenzene
Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation
Spectroscopic methods are fundamental to the characterization of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms. For this compound, specific signals are expected. The protons of the two methyl groups (-CH₃) on the benzene (B151609) ring would appear as a singlet, as would the protons of the two bromomethyl groups (-CH₂Br). The remaining two aromatic protons on the benzene ring would also produce a distinct singlet. The integration of these signals confirms the ratio of protons in the different environments.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct peaks would correspond to the carbon atoms of the methyl groups, the bromomethyl groups, the substituted aromatic carbons, and the aromatic carbons bearing hydrogen atoms.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands. Key vibrations include C-H stretching from the aromatic ring and the alkyl groups, C=C stretching from the benzene ring, and the prominent C-Br stretching from the bromomethyl groups. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which is unique to the molecule and helps in its definitive identification. docbrown.info
| Technique | Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ¹H NMR (CDCl₃) | Singlet | ~2.2-2.4 ppm | Aromatic -CH₃ |
| Singlet | ~4.5-4.7 ppm | -CH₂Br | |
| Singlet | ~7.1-7.3 ppm | Aromatic C-H | |
| ¹³C NMR (CDCl₃) | Signal | ~19-21 ppm | Aromatic -CH₃ |
| Signal | ~30-33 ppm | -CH₂Br | |
| Signal | ~130-135 ppm | Aromatic C-H | |
| Signal | ~135-140 ppm | Aromatic C-C | |
| IR Spectroscopy | C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Aryl C-H bonds |
| C-H Stretch (Alkyl) | 3000-2850 cm⁻¹ | Methyl and Methylene C-H bonds | |
| C-Br Stretch | 700-500 cm⁻¹ | Alkyl Bromide |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the subsequent assessment of its purity.
Column Chromatography is a widely used method for purification. In a typical procedure, a solution containing the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system, often a mixture of non-polar and slightly polar solvents like hexane (B92381) and ethyl acetate, is used as the mobile phase. scielo.br The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for the isolation of the pure compound.
High-Performance Liquid Chromatography (HPLC) offers a more precise and efficient method for both purification and purity analysis. The compound is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate column and mobile phase, a chromatogram is produced where the target compound appears as a distinct peak. The area of this peak is proportional to its concentration, allowing for accurate quantification of purity. For related compounds like 4,4'-Bis(bromomethyl)biphenyl, HPLC is a standard method for assaying purity, often achieving ≥97.0%. sigmaaldrich.com
Gas Chromatography (GC) can also be utilized for purity assessment, particularly to detect volatile impurities. The sample is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The purity is determined by comparing the peak area of the compound to the total area of all peaks in the chromatogram.
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |
| HPLC | C18 Reversed-Phase Column | Acetonitrile/Water or Methanol/Water | Purity Assessment |
| GC | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) | Purity Assessment, Impurity Profiling |
Computational Chemistry Approaches
Computational chemistry provides deep insights into the molecular properties and reactivity of this compound, complementing experimental findings.
Molecular modeling allows for the visualization of the three-dimensional structure of this compound and the analysis of its conformational flexibility. X-ray diffraction studies on analogous compounds, such as 1,4-Bis(bromomethyl)-2,5-dimethylbenzene, reveal detailed information about crystal packing, intermolecular interactions, and bond lengths/angles in the solid state. These experimental structures serve as benchmarks for computational models.
Simulations can predict various properties, including molecular electrostatic potential (MEP) maps, which indicate regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic and nucleophilic attack. Furthermore, studies on similar structures often analyze intermolecular forces like halogen bonding (Br···Br or Br···C interactions) and π-stacking, which are crucial for understanding the compound's solid-state structure and material properties.
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the mechanisms and energetics of reactions involving this compound. researchgate.net Researchers can model the transition states of reactions, such as nucleophilic substitution at the bromomethyl carbons, to understand the reaction kinetics and predict the most likely reaction pathways.
Vi. Emerging Research Avenues and Future Directions for 1,2 Bis Bromomethyl 4,5 Dimethylbenzene
Expansion of Synthetic Utility
The presence of two benzylic bromide functionalities allows for a variety of subsequent chemical transformations, primarily through nucleophilic substitution reactions. This dual reactivity is a key feature that is expected to be exploited in the synthesis of more complex molecular systems.
Future research is likely to focus on the use of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene in the construction of macrocycles and bismacrocycles. mdpi.com The rigid and well-defined geometry of the dimethylbenzene core can serve as a scaffold to create pre-organized cavities with specific sizes and shapes for applications in host-guest chemistry and molecular recognition. The dimethyl substituents can influence the conformational properties of the resulting macrocycles, potentially leading to novel atropisomers with unique chiral recognition capabilities. nih.gov
Another promising area is the synthesis of novel heterocyclic systems. By reacting with various dinucleophiles, this compound can be used to construct a wide range of fused and bridged heterocyclic compounds. These structures are of interest in medicinal chemistry and materials science. For instance, its dimethoxy analog, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (B104289), has been utilized in the preparation of crown ether derivatives and isoindoline (B1297411) compounds. researchgate.net Similar synthetic strategies can be applied to the dimethyl derivative.
The following table outlines potential synthetic transformations and the resulting compound classes that could be explored using this compound.
| Reactant Type | Resulting Compound Class | Potential Applications |
| Dithiols | Thiaphanes | Metal ion sensing, coordination chemistry |
| Diamines | Aza-macrocycles | Anion recognition, catalysis |
| Diols | Crown ether analogs | Ion transport, phase-transfer catalysis |
| Bisphenols | Polyethers | High-performance polymers |
Novel Material Design and Applications
The development of new materials with tailored properties is a major driving force in chemical research. This compound is a promising candidate as a monomer or cross-linking agent in polymer chemistry and as a linker in the synthesis of porous crystalline materials.
In polymer science, this compound can be used in polycondensation reactions to synthesize novel polyesters, polyethers, and polyamines. The rigidity of the aromatic core is expected to impart high thermal stability to the resulting polymers. Furthermore, the two bromomethyl groups can be converted to other functional groups prior to or after polymerization, allowing for the fine-tuning of the polymer's properties for specific applications, such as gas separation membranes or organic electronic materials.
A particularly exciting future direction is the use of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.netscispace.com MOFs are a class of crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, catalysis, and sensing. nih.govunl.edu The length and geometry of the organic linker are crucial in determining the structure and properties of the resulting MOF. The specific substitution pattern of this compound could lead to the formation of MOFs with unique pore structures and functionalities.
The potential applications of materials derived from this compound are summarized in the table below.
| Material Class | Potential Application Area | Key Properties |
| Conjugated Polymers | Organic Electronics | Charge transport, luminescence |
| Metal-Organic Frameworks | Gas Storage and Separation | High porosity, selective adsorption |
| Cross-linked Polymers | High-Performance Coatings | Thermal stability, chemical resistance |
| Photosensitizers | Photodynamic Therapy | Efficient generation of reactive oxygen species |
Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing existing synthetic protocols and designing new transformations with high selectivity and efficiency. The two adjacent bromomethyl groups can lead to complex reaction pathways, including intramolecular cyclization and polymerization.
Future research should focus on detailed mechanistic studies of its reactions with various nucleophiles. This could involve a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, and computational modeling. Density Functional Theory (DFT) calculations, for instance, could provide valuable insights into the transition states and reaction energy profiles, helping to rationalize and predict the outcome of complex reactions.
A key area for investigation is the competition between intermolecular and intramolecular reactions. Understanding the factors that govern this competition, such as reaction conditions and the nature of the nucleophile, will be essential for controlling the synthesis of either macrocycles or polymers. Furthermore, the potential for radical-mediated reactions, especially in the presence of light or radical initiators, should be explored as an alternative to traditional nucleophilic substitution pathways.
Sustainable Chemistry and Environmental Impact Mitigation in Synthesis
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should aim to develop more environmentally benign and sustainable methods for its preparation and use.
The traditional synthesis of bis(bromomethyl)benzenes often involves the use of hazardous reagents like elemental bromine and chlorinated solvents. orgsyn.org Greener alternatives for the bromination of the methyl groups of 1,2,4,5-tetramethylbenzene (B166113) (durene), the precursor to this compound, should be explored. This includes the use of safer brominating agents, such as N-bromosuccinimide (NBS) in combination with a catalytic amount of a radical initiator, and the replacement of hazardous solvents with more sustainable alternatives. researchgate.net The in-situ generation of bromine from less hazardous sources is another promising approach. beyondbenign.org
Phase-transfer catalysis (PTC) represents a powerful technique for carrying out reactions in biphasic systems, often leading to increased reaction rates, higher yields, and milder reaction conditions, while minimizing the use of organic solvents. crdeepjournal.orgptfarm.pl The application of PTC to the synthesis and subsequent reactions of this compound could significantly improve the sustainability of these processes.
The following table compares traditional and potential greener approaches for the synthesis of this compound.
| Synthesis Step | Traditional Method | Potential Greener Alternative | Environmental Benefit |
| Bromination | Elemental bromine in CCl4 | N-Bromosuccinimide with photochemical initiation in a greener solvent | Avoids highly toxic bromine and carcinogenic solvent |
| Work-up | Organic solvent extraction | Crystallization from a green solvent | Reduces solvent waste |
| Catalysis | Stoichiometric reagents | Phase-transfer catalysis | Reduces waste, improves energy efficiency |
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a valuable and versatile building block for the creation of novel molecules and materials with a wide range of applications.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1,2-Bis(bromomethyl)-4,5-dimethylbenzene, and how can reaction purity be optimized?
Answer:
The synthesis typically involves bromination of 4,5-dimethyl-o-xylene using reagents like (N-bromosuccinimide) or under controlled conditions. A two-step approach is often employed:
Methylation and Bromination : Initial alkylation of the benzene ring followed by bromination at the methyl groups. For example, bromination with or in the presence of a radical initiator (e.g., AIBN) can selectively target benzylic positions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via (absence of proton signals at 4.3–4.5 ppm for residual -CHBr groups) and GC-MS (retention time matching standards) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and packing interactions. Key steps include:
- Crystallization : Slow evaporation of a dichloromethane/hexane solution yields suitable crystals.
- Data Collection : Use a diffractometer (Mo-Kα radiation, ) at 100–150 K to minimize thermal motion .
- Refinement : SHELXL (for small molecules) refines atomic positions and thermal parameters. Challenges include handling disorder in bromine atoms or resolving twin domains in crystals .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to highlight anisotropic displacement .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- : Confirm substitution patterns (e.g., benzylic bromine: δ ~4.4 ppm for ; δ ~30–35 ppm for ) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at 302 ([M]) and isotopic patterns consistent with bromine (1:1 ratio for ) .
- Elemental Analysis : Verify C, H, Br content (theoretical: C 39.77%, H 4.00%, Br 52.91%) .
Advanced: How does this compound behave in cross-coupling reactions, and what mechanistic insights exist?
Answer:
The compound acts as a di-electrophile in Suzuki-Miyaura or Ullmann couplings. For example:
- Palladium-Catalyzed Coupling : Reacts with arylboronic acids to form biaryl derivatives. Mechanistic studies (DFT calculations) suggest oxidative addition of Pd(0) to C-Br bonds is rate-limiting .
- Competing Pathways : Steric hindrance from methyl groups may favor mono-substitution unless forcing conditions (high temperature, excess catalyst) are used. Kinetic monitoring via tracks intermediate formation .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity : The compound is a severe irritant (skin/eyes) and potential carcinogen. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in amber glass under inert gas (N) at –20°C to prevent decomposition. Avoid exposure to moisture (risk of HBr release) .
Advanced: What role does this compound play in supramolecular chemistry?
Answer:
It serves as a precursor for macrocyclic hosts (e.g., crown ethers). For example:
- Crown Ether Synthesis : React with diethylene glycol and NaH to form a 17-crown-5 analog. SCXRD confirms the cavity size (4.5–5.0 Å) and Br···O interactions .
- Host-Guest Studies : Fluorescence titration (e.g., with pyrene derivatives) quantifies binding constants () in nonpolar solvents .
Advanced: How can computational modeling predict reactivity trends for derivatives of this compound?
Answer:
- DFT Calculations : Gaussian 09 (B3LYP/6-311+G(d,p)) optimizes geometries and calculates frontier orbitals. LUMO maps identify electrophilic sites (C-Br bonds) .
- MD Simulations : GROMACS models solvation effects (e.g., in DMSO) to predict aggregation behavior or diffusion rates .
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
Ethanol/water (7:3 v/v) or toluene/hexane (1:5) yield high-purity crystals. Avoid DMF or DMSO (high boiling points hinder solvent removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
